Product packaging for diethyl 2-(ethoxymethyl)malonate(Cat. No.:CAS No. 40516-46-9)

diethyl 2-(ethoxymethyl)malonate

Cat. No.: B1605028
CAS No.: 40516-46-9
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Significance of Malonate Scaffolds in Modern Chemical Research

Malonate esters are a cornerstone in the field of organic chemistry, providing a versatile platform for the synthesis of a wide array of complex molecules. patsnap.comvaia.com Their importance stems from the unique reactivity of the methylene (B1212753) group positioned between two carbonyl functionalities. wikipedia.org This dicarbonyl arrangement renders the α-hydrogens acidic, facilitating their removal by a moderately strong base to form a stabilized carbanion or enolate. wikipedia.orgorganic-chemistry.org This nucleophilic intermediate is central to the malonic ester synthesis, a classic and powerful method for forming carbon-carbon bonds. masterorganicchemistry.comquora.com

The malonic ester synthesis allows for the conversion of alkyl halides into substituted carboxylic acids. quora.com The process involves the alkylation of the malonate ester enolate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield the desired carboxylic acid. wikipedia.orgmasterorganicchemistry.com The versatility of this synthesis is further enhanced by the possibility of a second alkylation step, enabling the creation of dialkylated acetic acids. wikipedia.org

Beyond the synthesis of carboxylic acids, malonate scaffolds are integral to the production of various significant compounds. They are used in the synthesis of barbiturates, which are a class of sedative and anticonvulsant drugs. wikipedia.org Furthermore, malonate esters serve as precursors for vitamins B1 and B6, as well as artificial flavorings. wikipedia.org Their application also extends to the development of antioxidants for diesel fuel, highlighting their industrial relevance. patsnap.com The adaptability of malonate esters makes them indispensable tools for chemists in pharmaceuticals, agrochemicals, and fine chemical industries. patsnap.commasterorganicchemistry.com

Overview of Diethyl 2-(ethoxymethyl)malonate (Saturated Analog, CAS 40516-46-9) and Diethyl (ethoxymethylene)malonate (Unsaturated Analog, CAS 87-13-8) in Synthetic Methodologies

This compound and diethyl (ethoxymethylene)malonate are two closely related malonate esters that serve as important intermediates in organic synthesis. While sharing a common malonate core, their structural differences lead to distinct applications in synthetic methodologies.

The key distinction between these two compounds lies in the saturation of the substituent at the C-2 position of the malonate backbone.

This compound is the saturated analog. Its structure features an ethoxymethyl group (-CH2OCH2CH3) attached to the central carbon of the diethyl malonate framework.

Diethyl (ethoxymethylene)malonate , the unsaturated analog, possesses an ethoxymethylene group (=CHOCH2CH3) at the same position. sigmaaldrich.com This results in a carbon-carbon double bond, a feature that significantly influences its reactivity.

Below is a table summarizing their key properties:

PropertyThis compoundDiethyl (ethoxymethylene)malonate
CAS Number 40516-46-9 molcore.com87-13-8 chemicalbook.com
Molecular Formula C10H18O5 molcore.comC10H16O5 chemicalbook.com
Molecular Weight 218.25 g/mol molcore.com216.23 g/mol chemicalbook.com
Structure Saturated ethoxymethyl groupUnsaturated ethoxymethylene group

The use of malonate esters in organic synthesis has a rich history. The classic malonic ester synthesis provides a reliable method for preparing substituted acetic acids. wikipedia.org The development of this synthesis was a significant step forward, allowing for the controlled formation of carbon-carbon bonds. masterorganicchemistry.com

Diethyl (ethoxymethylene)malonate (DEEMM), the unsaturated analog, has long been a valuable reagent in organic synthesis. It is notably used in the Gould-Jacobs reaction for the preparation of quinolines, such as the synthesis of 4-hydroxyquinoline (B1666331) from the reaction of aniline (B41778) with DEEMM. chemicalbook.com It also serves as a crucial intermediate in the production of flumequine (B1672881), a fluoroquinolone antibiotic. chemicalbook.comalfa-chemistry.com Historically, methods for its preparation involved the reaction of ethyl orthoformate and ethyl malonate with acetic anhydride (B1165640) in the presence of zinc chloride, with later modifications improving the yield and purity of the product. orgsyn.org

While the historical context of this compound is less specifically documented in readily available literature, its utility can be inferred from the general applications of alkylated malonic esters. As a substituted malonate, it can be envisioned as an intermediate in syntheses where a protected or modified two-carbon chain with an ether linkage is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1605028 diethyl 2-(ethoxymethyl)malonate CAS No. 40516-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Synthetic Methodologies for Diethyl Ethoxymethylene Malonate

Classical Synthetic Routes

The foundational methods for producing diethyl (ethoxymethylene)malonate are centered on the condensation of diethyl malonate with an orthoformate ester.

Condensation Reactions Utilizing Ethyl Orthoformate and Diethyl Malonate

The most conventional and widely documented method for synthesizing diethyl (ethoxymethylene)malonate involves the condensation reaction between diethyl malonate and triethyl orthoformate. google.comguidechem.com In this process, the reactants are typically heated, often in the presence of a catalyst, to form the desired product along with ethanol (B145695) as a byproduct. google.com The reaction proceeds through the formation of a condensation intermediate, which then eliminates a molecule of ethanol to yield diethyl (ethoxymethylene)malonate. guidechem.com

A common procedure involves heating a mixture of diethyl malonate, ethyl orthoformate, and acetic anhydride (B1165640). prepchem.comorgsyn.org The reaction mechanism involves the acidic ionization of both diethyl malonate and triethyl orthoformate, leading to the formation of intermediates that subsequently react and eliminate ethanol. guidechem.com

Role of Catalysts in Condensation Efficiency

Catalysts are crucial for enhancing the rate and yield of the condensation reaction. Anhydrous zinc chloride is a frequently used catalyst in conjunction with acetic anhydride. prepchem.comorgsyn.org The acidic nature of the catalyst facilitates the ionization of the reactants, which is necessary for the condensation to occur. google.com

Alternative catalytic systems have also been developed to improve reaction outcomes. One such innovation is the use of a loaded ionic catalyst, which can feature anions like trifluoromethanesulfonate, p-toluenesulfonate, or various halogen ions. google.com These catalysts can be supported on carriers such as weakly acidic cation-exchange resins, molecular sieves, or silica (B1680970) gel. google.com The use of such supported catalysts allows the reaction to proceed stably and can lead to a higher reaction yield. google.com

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is key to maximizing the yield and purity of diethyl (ethoxymethylene)malonate. Temperature control is a critical factor. Classical methods often require high temperatures, with insulation reactions carried out between 145-170°C. google.comguidechem.com One detailed procedure specifies a multi-stage heating process, with temperatures gradually increasing from 102°C to 155°C over several hours. orgsyn.org Another protocol maintains a temperature of 104°-113°C for 6.5 hours. prepchem.com

To drive the reaction toward completion, the ethanol byproduct is continuously removed from the reaction mixture, typically through distillation. google.comguidechem.com This is often achieved using a distillation tower connected to the reactor. google.com The removal of ethanol shifts the equilibrium of the reaction, favoring the formation of the final product. google.com

Further optimization can be achieved by adjusting the ratio of reactants. To suppress the self-condensation of diethyl malonate, an excess of triethyl orthoformate is often used, with molar ratios of triethyl orthoformate to diethyl malonate sometimes exceeding 2:1. google.com However, methods using loaded ionic catalysts have shown success with reactant mass ratios closer to 1:1. google.com Post-reaction, the product is typically purified by vacuum distillation. prepchem.comorgsyn.org

ParameterClassical Method (Zinc Chloride/Acetic Anhydride)Loaded Ionic Catalyst Method
Reactants Diethyl malonate, Ethyl orthoformate, Acetic anhydride prepchem.comorgsyn.orgDiethyl malonate, Triethyl orthoformate google.com
Catalyst Anhydrous zinc chloride prepchem.comorgsyn.orgSupported ionic catalyst (e.g., on silica gel) google.com
Temperature 102-155°C (staged heating) orgsyn.org140-180°C google.com
Pressure Atmospheric, followed by vacuum distillation orgsyn.org-0.01 to -0.1 MPa google.com
Key Strategy Staged heating and removal of ethanol byproduct orgsyn.orgUse of a recyclable, high-efficiency catalyst google.com
Yield 50-72% prepchem.comorgsyn.orgHigh reaction yield reported google.com

Modifications and Improved Protocols

Research into improving the synthesis of diethyl (ethoxymethylene)malonate has led to several modified protocols. A significant improvement involves the use of loaded ionic catalysts, which not only increases the reaction yield but also simplifies operations and reduces energy consumption by avoiding the need to recycle large excesses of triethyl orthoformate. google.com

Another alternative route utilizes ethyl formate (B1220265) or carbon monoxide as the auxiliary material instead of triethyl orthoformate. google.com This method involves reacting diethyl malonate with an alcohol alkali metal salt, such as sodium ethoxide, and a catalyst like dibenzo-24-crown-8, to form an intermediate. This intermediate then reacts with an alcohol in the presence of an acid (e.g., hydrogen chloride) to produce diethyl (ethoxymethylene)malonate. google.com This approach is notable for its milder reaction conditions and good atom economy. google.com

Modified ProtocolKey FeaturesAdvantages
Loaded Ionic Catalyst Employs a supported ionic catalyst. google.comHigher yield, reduced energy consumption, stable reaction. google.com
Ethyl Formate/CO Method Uses ethyl formate or carbon monoxide with an alkali metal salt. google.comMilder conditions, good atom economy, low-cost raw materials. google.com

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to increase efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher selectivity. researchgate.net The application of microwave irradiation to the alkylation of diethyl malonate has been shown to be an efficient method. researchgate.net This technique can accelerate reactions that are otherwise slow or require harsh conditions, potentially simplifying catalytic systems or even eliminating the need for a catalyst altogether. researchgate.net While specific protocols for the direct microwave-assisted synthesis of diethyl (ethoxymethylene)malonate from diethyl malonate and triethyl orthoformate are a subject of ongoing research, the success of microwave heating in related malonate reactions suggests its high potential for developing a more rapid and efficient synthesis process. researchgate.net

Catalyst Development for Enhanced Selectivity and Yield

The synthesis of diethyl 2-(ethoxymethyl)malonate, a crucial intermediate in the production of quinolone antibacterials and other pharmaceuticals, typically involves the condensation of diethyl malonate with triethyl orthoformate. google.comguidechem.com The efficiency of this reaction, in terms of both yield and selectivity, is highly dependent on the catalyst employed. Traditional methods often utilize catalysts that can lead to challenges such as low yields and high energy consumption due to the need for recycling excess reactants. google.com

To overcome these limitations, research has shifted towards developing more sophisticated catalytic systems. The goal is to improve reaction yield, simplify operational processes, and reduce both energy consumption and production costs. google.com A key area of development involves creating catalysts that can function effectively under milder conditions and can be easily separated from the reaction mixture for reuse. google.commdpi.com

Supported Ionic Catalysts in Diethyl (ethoxymethylene)malonate Synthesis

A significant advancement in the synthesis of this compound is the use of supported ionic catalysts. google.com This approach combines the advantages of ionic liquids (ILs) with those of heterogeneous support materials. nih.gov Supported ionic liquid phase (SILP) catalysts offer a unique environment where an ionic liquid film is immobilized on a solid support. This setup provides a homogeneous environment for the reaction while allowing the catalyst to be handled as a solid, simplifying separation and recycling. mdpi.commdpi.com

In the context of this compound synthesis, a loaded ionic catalyst is used for the condensation reaction between triethyl orthoformate and diethyl malonate. google.com This method has been shown to facilitate a stable reaction with high yields. google.com The catalyst can be prepared by adsorbing the ionic component onto the surface of a carrier material. google.comguidechem.com

One method involves using a ZSM-5 molecular sieve as the support material. guidechem.com The ionic catalyst is prepared and then adsorbed onto the sieve. This supported catalyst is then introduced into the reactor for the continuous condensation reaction. guidechem.com The use of such supported systems can significantly improve catalyst activity and stability. guidechem.commdpi.com

The active components of these supported ionic catalysts can vary. Research has explored catalysts comprising a combination of anions that catalyze the condensation. google.com

Table 1: Components of Supported Ionic Catalysts

Component Type Examples
Anions Trifluoromethanesulfonate, p-toluenesulfonate, perchlorate, chloroacetate, sulfate, bisulfate, acetate, phosphate, dihydrogen phosphate, halogen ion. google.com
Support Material ZSM-5 molecular sieve. guidechem.com

| Reactants | Diethyl malonate, Triethyl orthoformate. google.comguidechem.com |

The application of these catalysts in a continuous flow system with multiple reactors has been described, demonstrating their suitability for industrial-scale production. The catalyst activity can be quantified, showing a high conversion rate of reactants to the desired product. guidechem.com

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis, obtaining pure this compound requires specific purification and characterization steps. A common impurity in the synthesis is diethyl diethoxymethylene malonate, which is an intermediate in the reaction. lookchem.comorgsyn.org This intermediate is particularly challenging to separate from the final product by standard distillation due to close boiling points. lookchem.comorgsyn.org

To ensure complete conversion and simplify purification, the reaction mixture is often heated for an extended period to transform any remaining intermediate into the desired this compound. orgsyn.org

Purification Techniques:

Fractional Distillation under Reduced Pressure: This is the primary method for purifying the crude product. google.comorgsyn.org However, due to the presence of the hard-to-separate impurity, simple distillation is often insufficient. lookchem.com

Refractive Index Monitoring: During distillation, it is crucial to monitor the refractive index of the collected fractions. A change in the refractive index, rather than just the boiling point, indicates the transition from collecting impurities to collecting the pure product. lookchem.comguidechem.com

Table 2: Purification Parameters for this compound

Technique Parameters Purpose
Reduced Pressure Distillation -0.1 MPa, 130-140 °C. google.com To refine the crude product by separating it from less volatile components.

| Fractional Distillation | Collection of fractions based on refractive index (e.g., n20 1.414—1.458 for an intermediate fraction). lookchem.com | To separate the target compound from the diethyl diethoxymethylene malonate impurity. lookchem.com |

Characterization Techniques:

Once purified, the identity and purity of this compound are confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum for this compound shows characteristic signals, such as a singlet for the vinylic proton (=CH) around δ 7.62 ppm. prepchem.com

Chromatography:

Gas Chromatography (GC): Used to determine the purity of the final product, with assays often requiring ≥97.0% purity. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods are employed for analysis. sielc.com It is also a useful technique for determining amino acids through precolumn derivatization with the compound. lookchem.comguidechem.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis and characterization of the compound. sigmaaldrich.comresearchgate.net

These rigorous purification and characterization techniques are essential to ensure the synthesized this compound meets the high-purity standards required for its use as a chemical intermediate. sigmaaldrich.com

Compound Reference Table

Compound Name
This compound
Diethyl (ethoxymethylene)malonate
Diethyl malonate
Triethyl orthoformate
Zinc chloride
Diethyl diethoxymethylene malonate
Trifluoromethanesulfonate
p-toluenesulfonate
Perchlorate
Chloroacetate
Sulfate
Bisulfate
Acetate
Phosphate

Synthetic Methodologies for Diethyl 2 Ethoxymethyl Malonate Saturated Analog

Alkylation Strategies from Diethyl Malonate

The malonic ester synthesis provides a classic and versatile method for preparing α-substituted carboxylic acids and their ester derivatives. organicchemistrytutor.comwikipedia.org This strategy is centered on the relatively high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. libretexts.orglibretexts.org This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate ion. libretexts.org

The general mechanism involves the following steps:

Enolate Formation: Diethyl malonate is treated with a base, typically sodium ethoxide in ethanol (B145695), to quantitatively generate the nucleophilic enolate. wikipedia.orglibretexts.org It is common practice to use a base with an alkoxide that matches the ester to prevent transesterification. wikipedia.org

Nucleophilic Alkylation: The resulting enolate ion then reacts with an alkyl halide in a standard SN2 reaction, displacing the halide and forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org

To synthesize diethyl 2-(ethoxymethyl)malonate via this method, an ethoxymethyl halide, such as chloromethyl ethyl ether (EtOCH₂Cl), would be the required alkylating agent. The reaction would proceed by adding the ethoxymethyl halide to the diethyl malonate enolate. The success of this SN2 reaction is highest with primary alkyl halides; secondary halides react poorly, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org A procedure analogous to this, the reaction of sodiomalonic ester with methyl chloromethyl ether, has been reported to yield the corresponding methoxy-substituted product. orgsyn.org

Reduction of Diethyl (ethoxymethylene)malonate

An alternative and well-documented route to this compound involves the selective reduction of the carbon-carbon double bond in its unsaturated precursor, diethyl (ethoxymethylene)malonate (DEEMM). DEEMM is readily prepared through the condensation of diethyl malonate with reagents like triethyl orthoformate in the presence of acetic anhydride (B1165640) and a catalyst such as zinc chloride. prepchem.comorgsyn.org

The crucial step is the hydrogenation of DEEMM to the desired saturated ether. A procedure detailed in Organic Syntheses describes the high-pressure hydrogenation of DEEMM using a Raney nickel catalyst. orgsyn.org In this process, a solution of diethyl ethoxymethylenemalonate in absolute ethanol is hydrogenated in a high-pressure apparatus. orgsyn.org The reaction yields this compound as a colorless oil. orgsyn.org

Careful control of the reaction conditions, particularly temperature, is critical to prevent side reactions. At elevated temperatures (around 70°C), the desired product, this compound, can undergo the elimination of ethanol to form diethyl methylenemalonate, which is then hydrogenated to the undesired by-product, diethyl methylmalonate. orgsyn.org By maintaining a lower temperature (45°C), the formation of the saturated ether is favored, and it can be isolated as a relatively stable intermediate. orgsyn.org

Specific Reaction Conditions and Reagents Employed

The specific conditions and reagents for each synthetic pathway are critical for achieving high yields and purity.

For the alkylation strategy , the reaction is typically performed using sodium ethoxide as the base in absolute ethanol as the solvent. libretexts.orgorgsyn.org The alkylating agent would be an ethoxymethyl halide.

For the reduction of DEEMM , a specific procedure provides detailed conditions. orgsyn.org This method highlights the precise control needed to achieve the desired saturated product.

Table 1: Reagents for the Alkylation of Diethyl Malonate
ReagentRoleTypical SolventReference
Diethyl malonateStarting MaterialEthanol libretexts.org
Sodium ethoxideBaseEthanol libretexts.org
Chloromethyl ethyl etherAlkylating Agent (proposed)Ethanol libretexts.orgorgsyn.org
Table 2: Reaction Conditions for the Reduction of Diethyl (ethoxymethylene)malonate
ParameterConditionReference
Starting MaterialDiethyl (ethoxymethylene)malonate orgsyn.org
CatalystRaney nickel orgsyn.org
SolventAbsolute ethanol orgsyn.org
Hydrogen Pressure1000–1500 lb orgsyn.org
Temperature45°C orgsyn.org
Reaction Time12–20 hours orgsyn.org

Reactivity and Mechanistic Investigations of Diethyl Ethoxymethylene Malonate in Organic Reactions

Nucleophilic Addition Reactions

The electrophilic nature of the carbon-carbon double bond in diethyl 2-(ethoxymethyl)malonate makes it an excellent substrate for nucleophilic addition reactions. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

This compound is a competent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov This reactivity is attributed to the electron-withdrawing effect of the two ester groups, which polarizes the double bond and activates it for attack at the β-position.

The scope of Michael donors that can be successfully employed in reactions with this compound is broad, encompassing a range of carbon and nitrogen nucleophiles. For instance, in three-component domino reactions involving primary amines and 1,3-dicarbonyl compounds, the amine preferentially acts as the Michael donor, adding to this compound over the less electrophilic 1,3-dicarbonyl compound. nih.gov

However, the reaction is not without its limitations and can be highly dependent on reaction conditions. The choice of base, for example, can be critical. In the reaction of this compound with N-substituted 2-cyanoacetanilides, the use of a strong base like sodium ethoxide is necessary to promote the reaction. When weaker bases such as N-methylmorpholine or triethylamine (B128534) are used, even at elevated temperatures, the reaction does not proceed, and the starting materials are recovered. umich.eduumich.edu This indicates that a sufficiently strong base is required to generate a nucleophile that is reactive enough to add to the Michael acceptor.

Furthermore, the nature of the nucleophile itself plays a significant role. While stabilized carbanions, such as those derived from active methylene (B1212753) compounds, and amines are common Michael donors, the reactivity of other nucleophiles can vary. The success of the Michael addition is a delicate balance between the nucleophilicity of the donor, the electrophilicity of the acceptor, and the specific reaction conditions employed.

The development of asymmetric Michael additions is a significant area of research in organic synthesis, aimed at the construction of chiral molecules in an enantioselective manner. While the asymmetric Michael addition of malonates, such as diethyl malonate and dimethyl malonate, to various acceptors like chalcones and nitroolefins is well-documented, the use of this compound as a prochiral substrate in such reactions is not extensively reported in the scientific literature. nih.govnih.govrsc.org

Extensive research has focused on the use of chiral catalysts, including bifunctional organocatalysts and metal complexes, to induce enantioselectivity in the addition of malonate nucleophiles to α,β-unsaturated compounds. nih.govrsc.orgmetu.edu.tr These studies, however, typically employ acceptors other than this compound. The structural complexity of this compound, with its additional ethoxy group on the double bond, may present unique challenges for achieving high levels of stereocontrol. Consequently, the asymmetric Michael addition to this compound remains a less explored frontier, representing an opportunity for future research and methods development.

The reaction of this compound with anilines and other primary amines is a cornerstone of its chemical utility, providing a powerful method for the synthesis of nitrogen-containing heterocyclic compounds.

The Gould-Jacobs reaction is a classic and widely used method for the synthesis of quinolines, a class of heterocyclic compounds with significant biological and pharmaceutical properties. metu.edu.trrsc.org In this reaction, an aniline (B41778) or a substituted aniline is reacted with this compound. nih.govrsc.org

The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack by the amino group of the aniline on the β-carbon of the double bond in this compound, followed by the elimination of ethanol (B145695) to form a diethyl (anilinomethylene)malonate intermediate. nih.govnih.gov This intermediate then undergoes a thermally induced intramolecular cyclization, typically at high temperatures in a solvent like diphenyl ether, to yield an ethyl 4-hydroxyquinoline-3-carboxylate. umich.edumetu.edu.tr Subsequent hydrolysis of the ester group and decarboxylation affords the final 4-hydroxyquinoline (B1666331) product. nih.govmetu.edu.tr

The reaction is robust and can be performed with a variety of substituted anilines to produce a diverse range of quinoline (B57606) derivatives. metu.edu.tr Microwave-assisted protocols have also been developed to accelerate the reaction and improve yields. researchgate.net

Table 1: The Gould-Jacobs Reaction

Reactants Conditions Product
Aniline, this compound Heat Diethyl (anilinomethylene)malonate
Diethyl (anilinomethylene)malonate High temperature (e.g., diphenyl ether) Ethyl 4-hydroxyquinoline-3-carboxylate

While the Gould-Jacobs reaction represents a predictable and well-established reactivity pattern for this compound with anilines, unexpected outcomes can arise under different reaction conditions or with different substrates. A notable example is the reaction of this compound with N-substituted 2-cyanoacetanilides in the presence of sodium ethoxide. umich.eduumich.edu

Instead of the expected Michael addition product leading to a quinoline-type structure, this reaction unexpectedly yields diaryl derivatives as the major products. umich.eduumich.edu This surprising result stems from an intermolecular transfer of the ethoxymethylene moiety from this compound to the active methylene group of the 2-cyanoacetanilide.

Two possible mechanistic pathways have been proposed for this transformation. In one pathway, the initial Michael adduct undergoes a retro-Michael reaction, releasing diethyl malonate and an ethoxymethylene derivative of the cyanoacetanilide. This new intermediate then reacts with another molecule of the cyanoacetanilide to form the final diaryl product. The second proposed mechanism involves a direct transfer of the ethoxymethylene group from this compound to the cyanoacetanilide, followed by further reaction. rsc.org The isolation of an open-chain intermediate provides support for these mechanistic proposals. umich.eduumich.edu This unexpected reactivity highlights the complex chemical behavior of this compound and underscores the importance of mechanistic studies in understanding and predicting reaction outcomes.

Table 2: Products of the Reaction between this compound and N-substituted 2-cyanoacetanilides

N-substituent (R) in 2-cyanoacetanilide Major Product (Diaryl derivative) Yield
H 40%
4-Me 71%
2-OMe 25%
2-Et 24%
3-Me 35%

Reactions with Anilines and Related Amines

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Diethyl (ethoxymethylene)malonate, with its activated double bond, is a potential candidate for several types of cycloaddition reactions, serving as a two-carbon component.

[3+2] Cycloadditions

The [3+2] cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. Azomethine ylides are common 1,3-dipoles used in these reactions to synthesize pyrrolidine-containing molecules. nih.govrsc.org These ylides react with various dipolarophiles, including alkenes substituted with electron-withdrawing groups and carbonyl compounds. nih.gov Given the electron-deficient nature of the double bond in diethyl (ethoxymethylene)malonate, it could theoretically act as a dipolarophile in such reactions. However, specific examples of [3+2] cycloaddition reactions involving diethyl (ethoxymethylene)malonate are not extensively documented in readily available scientific literature.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com The rate of this reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.org Diethyl (ethoxymethylene)malonate is structurally well-suited to act as a dienophile. Its carbon-carbon double bond is substituted with two electron-withdrawing ethyl ester groups, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a diene. masterorganicchemistry.com While its electronic properties make it a prime candidate for this class of reactions, specific and detailed examples of its use in Diels-Alder reactions are not prominently featured in the surveyed literature.

Formation of Fused Heterocyclic Systems

A significant application of diethyl (ethoxymethylene)malonate is in the synthesis of fused heterocyclic systems, most notably in the Gould-Jacobs reaction for the preparation of quinolines. wikipedia.org This reaction involves the initial condensation of an aniline with DEEMM, followed by a thermal or acid-catalyzed cyclization to form a 4-hydroxyquinoline derivative. wikipedia.orgnih.govmdpi.com

The process begins with a nucleophilic substitution on the enol ether of DEEMM by the aniline, forming an anilinomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes a high-temperature intramolecular cyclization to yield the quinoline ring system. nih.govjasco.ro The reaction is effective for anilines, including those with electron-donating groups at the meta-position. wikipedia.org Subsequent hydrolysis of the ester group and decarboxylation yields the final 4-hydroxyquinoline. wikipedia.orgnih.gov This methodology is a cornerstone in the synthesis of numerous compounds, including antimalarial drugs like 4,7-dichloroquinoline. wikipedia.orgnih.gov

Microwave irradiation has been shown to dramatically shorten reaction times and improve yields by allowing the reaction to be heated to temperatures above the conventional boiling points of the solvents. jasco.ro

EntryReactant 1Reactant 2ConditionsProductYield (%)Ref
1AnilineDEEMM250 °C, 10 min (Microwave)Ethyl 4-hydroxyquinoline-3-carboxylate1% jasco.ro
2AnilineDEEMM300 °C, 10 min (Microwave)Ethyl 4-hydroxyquinoline-3-carboxylate37% jasco.ro
3AnilineDEEMM300 °C, 5 min (Microwave)Ethyl 4-hydroxyquinoline-3-carboxylate47% jasco.ro
43-ChloroanilineDEEMMHeat in diphenyl etherEthyl 7-chloro-4-hydroxyquinoline-3-carboxylateHigh nih.gov

Condensation Reactions

Condensation reactions involving diethyl (ethoxymethylene)malonate are central to its utility, typically initiated by the addition of a nucleophile to its electron-deficient double bond, a process analogous to the conjugate addition seen in Claisen-type reactions.

Claisen Condensation Analogues

While not a classical Claisen condensation, the reactivity of diethyl (ethoxymethylene)malonate as a Michael acceptor is a closely related and fundamental aspect of its chemistry. Nucleophiles readily attack the β-carbon of the α,β-unsaturated system, leading to an addition product. This is the initial step in many of its most important transformations. For instance, the first step of the Gould-Jacobs reaction is the nucleophilic attack of the aniline nitrogen onto the double bond of DEEMM, followed by the elimination of ethanol. mdpi.com This addition-elimination sequence is a key C-N bond-forming strategy. Similarly, its reaction with other carbon nucleophiles, such as the enolate of N-substituted cyanoacetamides, proceeds via a Michael addition, demonstrating its role as a potent electrophile in carbon-carbon bond formation. umich.eduresearchgate.net

Cascade Syntheses

The multi-functional nature of diethyl (ethoxymethylene)malonate makes it an ideal substrate for initiating cascade reactions, where a single synthetic operation generates multiple chemical bonds and complex structures from simple starting materials.

The Gould-Jacobs reaction is a prime example of such a cascade. wikipedia.orgmdpi.com It begins with an intermolecular condensation/substitution, which is then followed by an intramolecular 6-electron cyclization under thermal conditions to build the fused heterocyclic quinoline core. wikipedia.org This sequence efficiently transforms acyclic precursors into complex polycyclic systems in a limited number of steps.

Another well-documented cascade synthesis involves the reaction of DEEMM with N-substituted cyanoacetamides in the presence of a base like sodium ethoxide. umich.eduresearchgate.net The reaction proceeds through two competing pathways. The major pathway involves a complex cascade where two molecules of the cyanoacetamide react with one molecule of DEEMM, leading to the unexpected formation of N,1-diaryl-substituted pyridone-3-carboxamides. umich.eduresearchgate.netresearchgate.net A minor pathway results in the expected ethyl 1-arylpyridone-3-carboxylates. umich.eduresearchgate.net The isolation of an acyclic intermediate under modified conditions (using less base) supports a mechanism involving an initial Michael addition, followed by intramolecular cyclization. umich.eduresearchgate.net

EntryN-Arylcyanoacetamide (Substituent R)Product (Diaryl Pyridone)Yield (%)Ref
1H2-Amino-5-cyano-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide40 umich.edu
24-Me2-Amino-5-cyano-6-oxo-N,1-di-p-tolyl-1,6-dihydropyridine-3-carboxamide71 umich.edu
32-OMe2-Amino-5-cyano-N,1-bis(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide25 umich.edu
42-Et2-Amino-5-cyano-N,1-bis(2-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide24 umich.edu
53-Me2-Amino-5-cyano-6-oxo-N,1-di-m-tolyl-1,6-dihydropyridine-3-carboxamide35 umich.edu
64-F2-Amino-5-cyano-N,1-bis(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide25 umich.edu

Derivatization Reactions for Analytical and Synthetic Purposes

Diethyl 2-(ethoxymethylene)malonate (DEEMM) is a versatile reagent employed for the derivatization of various functional groups, which serves both analytical and synthetic objectives. Its reactivity, particularly towards nucleophiles, allows for the modification of molecules to enhance their detection or to create new chemical entities with desired properties.

Mechanisms of Derivatization with Amine-Containing Compounds

The primary mechanism for the derivatization of amine-containing compounds with diethyl 2-(ethoxymethylene)malonate involves a nucleophilic substitution reaction. The enol ether functionality in DEEMM makes the β-carbon electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines.

The reaction proceeds via a vinylic substitution mechanism. The amine nitrogen attacks the electron-deficient β-carbon of the double bond in DEEMM. This is followed by the elimination of an ethoxide ion, which is subsequently protonated by a proton source in the reaction medium to form ethanol. The resulting product is a stable N-substituted aminomethylenemalonate derivative. This reaction is a key step in the Gould-Jacobs reaction for the synthesis of quinolines.

This derivatization is widely used for analytical purposes, such as the pre-column derivatization of amino acids and diamines for their determination by high-performance liquid chromatography (HPLC). nih.govkopri.re.kr The reaction is typically carried out in a buffered solution at an alkaline pH (around 9) and elevated temperatures (e.g., 70°C) to ensure the deprotonation of the amino group, enhancing its nucleophilicity, and to facilitate the complete degradation of excess DEEMM. kopri.re.krresearchgate.net

In some synthetic applications, the reaction of DEEMM with primary amines can lead to the formation of diethyl 2-((arylamino)methylene)malonates (DAMMs). mdpi.com These compounds can be side-products in domino reactions or can be synthesized intentionally as they have shown potential as antifungal agents. mdpi.com The formation of DAMMs follows the same fundamental mechanism of nucleophilic attack by the amine on the ethoxymethylene group. mdpi.com

Impact on Spectroscopic Properties for Analytical Detection

The derivatization of amines with diethyl 2-(ethoxymethylene)malonate significantly alters their spectroscopic properties, which is the basis for their analytical detection. The resulting N-substituted aminomethylenemalonate derivative contains a chromophore that absorbs ultraviolet (UV) light, making it detectable by spectrophotometric detectors used in HPLC systems.

For instance, the derivatives of amino acids formed with DEEMM can be detected at a wavelength of 280 nm. nih.gov This method allows for the sensitive determination of various amino acids with detection limits in the picomole range. nih.gov Similarly, aliphatic diamines, which lack a native chromophore, can be derivatized with DEEMM and subsequently quantified using HPLC with UV detection. kopri.re.kr This derivatization method has been shown to be more sensitive than other common methods like those using o-phthalaldehyde (B127526) (OPA), with detection limits for some diamines as low as 0.001 mM. kopri.re.kr

The derivatization not only introduces a UV-active chromophore but can also lead to fluorescent products in specific cases. A probe based on a diethyl malonate derivative has been developed for the detection of hydrazine (B178648). nih.gov The reaction with hydrazine leads to the formation of a cyclic product that exhibits strong fluorescence emission at 445 nm upon excitation at 320 nm, demonstrating a large Stokes shift of about 125 nm. nih.gov This turn-on fluorescence response allows for the highly sensitive and selective detection of hydrazine in various samples. nih.gov

The table below summarizes the impact of DEEMM derivatization on the spectroscopic properties of selected analytes.

Analyte ClassDerivative StructureSpectroscopic ChangeDetection Wavelength/MethodReference
Amino AcidsN-substituted aminomethylenemalonateIntroduction of a UV chromophoreUV absorption at 280 nm nih.gov
DiaminesN,N'-bis(dicarbethoxymethylidene) derivativeIntroduction of a UV chromophoreHPLC-UV kopri.re.kr
HydrazinePyrazolidinone derivativeGeneration of a fluorophoreFluorescence emission at 445 nm nih.gov

Other Notable Transformations

Besides its use in derivatization reactions, diethyl 2-(ethoxymethylene)malonate is a key building block in a variety of other important organic transformations, particularly for the synthesis of heterocyclic compounds.

One of the most significant applications of DEEMM is in the Gould-Jacobs reaction for the synthesis of quinolines. The initial step of this reaction involves the condensation of an aniline with DEEMM to form an anilinomethylenemalonate derivative, which is then cyclized at high temperatures to afford a 4-hydroxyquinoline-3-carboxylate ester. This method is a cornerstone in the synthesis of many quinolone-based antibacterial drugs. google.com

DEEMM also participates in cyclocondensation reactions with various dinucleophiles to form a wide range of heterocyclic systems. For example, its reaction with N-substituted cyanoacetanilides in the presence of a base like sodium ethoxide can lead to the formation of substituted 2-pyridone derivatives. researchgate.netumich.edu It is also used in the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines. cymitquimica.com

Furthermore, DEEMM can undergo hydrogenation . The catalytic hydrogenation of the double bond in DEEMM, typically using a Raney nickel catalyst, yields diethyl methylenemalonate. orgsyn.org This product is, however, prone to polymerization. orgsyn.org

The reactivity of the double bond in DEEMM also allows for Michael addition reactions. cymitquimica.com Additionally, the ester functionalities can participate in Claisen condensation reactions, further expanding its synthetic utility. cymitquimica.com The reaction of DEEMM with Grignard reagents has been shown to produce symmetric or asymmetric malonate derivatives, where the ethoxymethylene group is replaced by an alkyl or aryl group from the Grignard reagent. mdpi.com

The following table provides a summary of other notable transformations involving diethyl 2-(ethoxymethylene)malonate.

Reaction TypeReactant(s)Product TypeSignificanceReference
Gould-Jacobs ReactionAnilines4-Hydroxyquinoline-3-carboxylatesSynthesis of quinolone antibacterials google.com
CyclocondensationN-substituted cyanoacetanilides2-Pyridone derivativesSynthesis of heterocyclic compounds researchgate.netumich.edu
HydrogenationH₂/Raney NiDiethyl methylenemalonateSynthesis of a reactive monomer orgsyn.org
Reaction with Grignard ReagentsGrignard reagents (RMgX)Substituted malonatesFormation of C-C bonds mdpi.com
Michael AdditionNucleophilesAdductsC-C and C-heteroatom bond formation cymitquimica.com
Claisen CondensationEstersβ-keto estersC-C bond formation cymitquimica.com

Reactivity and Mechanistic Investigations of Diethyl 2 Ethoxymethyl Malonate Saturated Analog in Organic Reactions

Alkylation Reactions of the Malonate Carbanion

The most characteristic reaction of diethyl 2-(ethoxymethyl)malonate is its alkylation, which follows the general principles of the well-established malonic ester synthesis. libretexts.orgopenstax.org The presence of two electron-withdrawing carbonyl groups renders the single methine proton (the α-hydrogen) significantly acidic, with a pKa comparable to that of diethyl malonate (pKa ≈ 13). libretexts.org This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion, often referred to as an enolate. libretexts.org

The mechanism proceeds in two key steps:

Enolate Formation: A moderately strong base, such as sodium ethoxide (NaOEt) in ethanol (B145695), is typically used to abstract the acidic α-hydrogen. The use of ethoxide is preferred to avoid transesterification reactions with the ethyl ester groups. libretexts.org This acid-base reaction results in the formation of a nucleophilic enolate ion, which is stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. youtube.com

Nucleophilic Alkylation: The generated enolate ion acts as a potent nucleophile and readily attacks an electrophilic alkyl halide in a classic SN2 reaction. openstax.org This step forms a new carbon-carbon bond, attaching the alkyl group to the central carbon of the malonate. libretexts.org

The reaction is subject to the typical constraints of SN2 reactions. openstax.org Consequently, primary and methyl halides are excellent substrates for this alkylation, providing high yields of the desired product. Secondary halides react more slowly and may lead to competing E2 elimination reactions, while tertiary, vinylic, and aryl halides are generally unreactive. libretexts.orgopenstax.org

The general scheme for the alkylation is as follows: Step 1: Deprotonation to form the carbanion. Step 2: SN2 attack on an alkyl halide (R-X).

This sequence effectively replaces the acidic hydrogen with an alkyl group (R), yielding a diethyl 2-alkyl-2-(ethoxymethyl)malonate.

Table 1: Examples of Alkylation Reactions

Alkylating Agent (R-X)Product: Diethyl 2-alkyl-2-(ethoxymethyl)malonate
Iodomethane (CH₃I)Diethyl 2-(ethoxymethyl)-2-methylmalonate
1-Bromopropane (CH₃CH₂CH₂Br)Diethyl 2-(ethoxymethyl)-2-propylmalonate
Benzyl Bromide (C₆H₅CH₂Br)Diethyl 2-benzyl-2-(ethoxymethyl)malonate
Allyl Chloride (CH₂=CHCH₂Cl)Diethyl 2-allyl-2-(ethoxymethyl)malonate

Functional Group Interconversions of the Ethoxymethyl Moiety

The ethoxymethyl group (-CH₂OCH₂CH₃) in this compound offers additional pathways for synthetic transformations, distinct from the reactivity at the malonate core.

Elimination of Ethanol: Under thermal conditions, particularly during heated vacuum distillation, this compound can undergo an elimination reaction. This process involves the loss of an ethanol molecule to yield diethyl methylenemalonate. orgsyn.org This transformation provides a route to a valuable Michael acceptor and monomer for polymerization.

Acid-Catalyzed Ether Cleavage: As with other ethers, the ethoxymethyl group can be cleaved under strongly acidic conditions, typically using aqueous hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org The reaction proceeds by protonation of the ether oxygen to form a good leaving group (ethanol). A subsequent SN2 attack by the halide ion on the methylene (B1212753) carbon results in the formation of a halomethyl-substituted malonate (e.g., diethyl 2-(bromomethyl)malonate) and ethanol.

Oxidative Transformations: The methylene carbon adjacent to the ether oxygen is susceptible to oxidation. Catalytic systems have been reported for the conversion of ethers into esters, suggesting that the ethoxymethyl group could potentially be oxidized to form an ester-containing substituent. sciforschenonline.org For instance, oxidation of the -CH₂- group could lead to the formation of a glyoxylate (B1226380) derivative.

Table 2: Summary of Functional Group Interconversions

Reagents/ConditionsTransformationProduct Type
Heat (e.g., steam bath)EliminationDiethyl methylenemalonate orgsyn.org
HBr or HI (aqueous)Ether CleavageDiethyl 2-(halomethyl)malonate libretexts.org
Oxidizing AgentOxidationEster-substituted malonate sciforschenonline.org

Role as a C3 Synthon in Complex Molecule Assembly

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a target molecule. This compound serves as a versatile C3 synthon, providing a three-carbon chain with multiple functional handles. The classic malonic ester synthesis converts an alkyl halide (R-X) into a carboxylic acid with two additional carbons (R-CH₂COOH), where the -CH₂COOH fragment is derived from the malonate. openstax.orglibretexts.org

Alkylation: As described in section 5.1, to introduce a desired R-group.

Hydrolysis: The resulting diethyl 2-alkyl-2-(ethoxymethyl)malonate is subjected to hydrolysis, typically using aqueous acid or base, to convert both ester groups into carboxylic acids. nih.gov

Decarboxylation: The intermediate β-dicarboxylic acid is unstable and readily loses carbon dioxide upon heating to yield the final substituted carboxylic acid. nih.gov

This methodology is particularly powerful for the synthesis of cyclic compounds. When a dihaloalkane is used as the alkylating agent in a 1:1 molar ratio with the malonate, an initial alkylation is followed by an intramolecular SN2 reaction to form a carbocyclic ring. uobabylon.edu.iq Subsequent hydrolysis and decarboxylation yield a cycloalkanecarboxylic acid. uobabylon.edu.iq The ethoxymethyl group remains on the ring, providing a handle for further functionalization.

Table 3: Application as a C3 Synthon in Cycloalkane Synthesis

Dihaloalkane ReactantIntermediate CycloalkaneFinal Product (after Hydrolysis & Decarboxylation)
1,3-DibromopropaneDiethyl 1-(ethoxymethyl)cyclobutane-1,1-dicarboxylate1-(Ethoxymethyl)cyclobutanecarboxylic acid
1,4-DibromobutaneDiethyl 1-(ethoxymethyl)cyclopentane-1,1-dicarboxylate1-(Ethoxymethyl)cyclopentanecarboxylic acid uobabylon.edu.iq
1,5-DibromopentaneDiethyl 1-(ethoxymethyl)cyclohexane-1,1-dicarboxylate1-(Ethoxymethyl)cyclohexanecarboxylic acid

Applications of Diethyl Ethoxymethylene Malonate in Complex Molecule Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

DEEMM serves as a crucial starting material or intermediate in the synthesis of numerous compounds with significant therapeutic value. Its ability to participate in a variety of chemical transformations, such as Michael additions and Claisen condensations, allows for the efficient construction of the core structures of many drugs. cymitquimica.com

Synthesis of Quinolone Antibiotics (e.g., Flumequine (B1672881), Nalidixic Acid)

One of the most prominent applications of diethyl (ethoxymethylene)malonate is in the synthesis of quinolone and naphthyridone antibiotics. The Gould-Jacobs reaction, a cornerstone in quinoline (B57606) synthesis, frequently employs DEEMM. nih.govchemicalbook.com In this reaction, an aniline (B41778) is condensed with DEEMM, followed by a thermally induced cyclization to form the quinolone ring system. nih.govrsc.org This methodology has been instrumental in the production of a wide range of antibacterial agents.

A notable example is the synthesis of Nalidixic acid , the first of the quinolone antibiotics. The synthesis involves the reaction of 2-amino-6-methylpyridine (B158447) with diethyl ethoxymethylenemalonate. chemicalbook.comnih.gov This initial condensation is followed by a heating step that induces cyclization, forming the core 1,8-naphthyridine (B1210474) structure. Subsequent hydrolysis and alkylation steps complete the synthesis of nalidixic acid. chemicalbook.com Similarly, DEEMM is a key intermediate in the production of Flumequine , another important veterinary fluoroquinolone antibiotic. chemicalbook.comguidechem.com The versatility of the quinolone scaffold, readily accessible through DEEMM, allows for extensive structural modifications to enhance antibacterial activity and pharmacokinetic properties. rsc.orgnih.gov

Compound NameRole of Diethyl (ethoxymethylene)malonate
Nalidixic AcidStarting material for the construction of the 1,8-naphthyridine core. chemicalbook.comnih.gov
FlumequineKey intermediate in its production. chemicalbook.comguidechem.com

Preparation of Barbiturates

While the classical synthesis of barbiturates involves the condensation of diethyl malonate or its derivatives with urea (B33335), the underlying principles of malonic ester chemistry are central. orgsyn.orgcutm.ac.inslideshare.net Diethyl malonate, a closely related compound to DEEMM, reacts with urea in the presence of a strong base like sodium ethoxide to form the barbiturate (B1230296) ring system. cutm.ac.inwikipedia.org This condensation reaction is a fundamental method for preparing a wide range of barbiturate drugs, which have been used as sedative-hypnotics.

Compound NameRelated Starting Material
BarbitalDiethyl diethylmalonate (a derivative of diethyl malonate) wikipedia.org
Barbituric AcidDiethyl malonate orgsyn.orgcutm.ac.in

Precursors for Antitumor and Agrochemical Compounds

The reactivity of diethyl (ethoxymethylene)malonate makes it a valuable precursor for the synthesis of various compounds with potential antitumor and agrochemical applications. cymitquimica.comgoogle.com Its ability to introduce a malonate-derived functionality into a molecule allows for the construction of complex heterocyclic systems, which are common scaffolds in both medicinal and agricultural chemistry. For instance, DEEMM is used in the synthesis of the antitumor drug tivozanib. google.com

Synthesis of Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines

Diethyl (ethoxymethylene)malonate is a key reagent in the novel synthesis of the tricyclic heterocyclic system, pyrido[3,2-e]pyrimido[1,2-c]pyrimidines. capes.gov.br The synthesis begins with the reaction of 4-aminopyrido[2,3-d]pyrimidines with DEEMM at elevated temperatures. This step forms an intermediate acrylate (B77674) derivative. Subsequent thermal cyclization of this intermediate in a high-boiling solvent like diphenyl oxide leads to the formation of the desired triheterocyclic ring system. capes.gov.br These compounds can then be hydrolyzed to their corresponding carboxylic acid derivatives. capes.gov.br

Synthesis of 2-Pyridone Derivatives

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. nih.gov While various methods exist for their synthesis, reactions involving malonate derivatives are common. For instance, multicomponent reactions utilizing active methylene (B1212753) compounds like diethyl malonate can produce highly substituted 2-pyridone derivatives. nih.gov The synthesis often involves the condensation of an aldehyde, an active methylene compound, and an amine or amide source.

Synthesis of Pyranoindolizines and Related Heterocycles

The versatility of diethyl (ethoxymethylene)malonate extends to the synthesis of other complex heterocyclic systems such as pyranoindolizines. The specific synthetic routes leverage the reactivity of DEEMM to construct the core heterocyclic framework of these compounds.

Building Block in Heterocyclic Chemistry

Diethyl 2-(ethoxymethyl)malonate is a key precursor for synthesizing a variety of heterocyclic compounds. google.com Its ability to react with nucleophiles makes it particularly useful in condensation reactions that form the core of many heterocyclic ring systems.

The compound serves as a fundamental starting material for the synthesis of several classes of nitrogen-containing heterocycles. It is a known precursor for creating pyrimidinones, thiazolopyrimidines, and triazolo[1,5-a]pyrimidines. sigmaaldrich.com The reaction typically involves condensation with a compound containing an amidine or a related functional group. For instance, its reaction with 2-aminopyridine (B139424) derivatives can yield substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.

This compound is instrumental in building complex fused heterocyclic systems that incorporate a thiazole (B1198619) ring. sigmaaldrich.com A notable example is its use in the synthesis of pyrimido[2,1-b]benzothiazoles. sigmaaldrich.com In these multi-step syntheses, the ethoxymethylenemalonate moiety is reacted with an appropriate amine, such as an aminobenzothiazole, to construct the pyrimidine (B1678525) portion of the fused ring system. This reaction leverages the electrophilic nature of the double bond and the lability of the ethoxy group in this compound to form the heterocyclic core.

Advanced Materials and Polymer Science

While this compound itself is not widely reported as a monomer in polymer science, its derivatives are noted for their polymerization capabilities. For example, diethyl methylenemalonate, which can be synthesized from this compound, is known to polymerize upon standing. orgsyn.org During the synthesis of this compound, polymerization can sometimes occur as an undesirable side reaction, suggesting the compound's potential for such transformations under specific catalytic conditions. google.com However, based on available research, its direct application in the targeted synthesis of advanced materials and polymers is not a primary focus.

Bioactive Compound Synthesis

One of the most significant applications of this compound is as a crucial intermediate in the synthesis of bioactive compounds, particularly antimicrobial agents. hnsincere.comgoogle.com

This compound is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics. hnsincere.com It is a key reactant in the Gould-Jacobs reaction, which is widely used to construct the fundamental quinoline ring system. wikipedia.orgmdpi.com In this reaction, an aniline is condensed with this compound, followed by thermal cyclization to produce a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgnih.gov These quinoline intermediates are then further modified to produce potent antibacterial drugs like norfloxacin (B1679917) and ciprofloxacin. hnsincere.com

Research has demonstrated the synthesis of novel 4-quinolylpropanoates starting from this compound that exhibit significant antimicrobial activity against the pathogenic bacterium Helicobacter pylori. nih.gov

Furthermore, this compound is used to synthesize another class of antimicrobial compounds. Its reaction with primary amines produces diethyl 2-((arylamino)methylene)malonates (DAMMs). mdpi.com These DAMM derivatives have been identified as having promising antifungal properties, showing inhibitory activity against the plant pathogen Fusarium oxysporum. mdpi.com The research highlighted that DAMMs with specific substitutions on the aromatic ring were particularly effective. mdpi.com

Applications of Diethyl 2 Ethoxymethyl Malonate Saturated Analog in Complex Molecule Synthesis

Potential in Fragrance Chemistry

The field of fragrance chemistry often utilizes esters for their characteristic fruity and pleasant scents. The parent compound, diethyl malonate, occurs naturally in fruits like grapes and strawberries and is known for its sweet, apple-like odor, which has led to its use in perfumes. wikipedia.orgfragranceconservatory.comperfumersapprentice.com Its unsaturated derivative, diethyl ethoxymethylenemalonate, is also noted for having a distinctive fruity odor. cymitquimica.com

While the specific olfactory properties of the saturated diethyl 2-(ethoxymethyl)malonate are not extensively documented in scientific literature, its structural similarity to these known fragrance components suggests it has potential for investigation as a novel fragrance ingredient. The presence of the ethoxymethyl group in addition to the diethyl ester functionality could modify the scent profile, potentially offering new aromatic characteristics for the fragrance industry.

Intermediates for Pharmaceuticals and Agrochemicals

This compound is supplied by chemical manufacturers as an intermediate for the pharmaceutical and research industries. molcore.comchemicalbook.com Its utility is best understood in the context of its widely used unsaturated precursor, diethyl ethoxymethylenemalonate, which is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. cymitquimica.comcionpharma.com For example, the unsaturated analog is fundamental in the Gould-Jacobs reaction for creating the quinoline (B57606) core found in many antibacterial agents, including flumequine (B1672881) and norfloxacin (B1679917). hnsincere.comchemicalbook.com It is also used to produce pyrimidine (B1678525) structures for modern pesticides. hnsincere.com

The saturated analog, this compound, provides a different synthetic tool. By having the reactive double bond already reduced, it allows chemists to perform reactions on the malonate portion of the molecule without interference from the C=C bond. This makes it a valuable intermediate for synthesizing molecules where the specific functionality of a saturated side chain is required. It can be used to introduce the ethoxymethylmalonate moiety into a larger molecule, serving as a key component in the synthesis of new classes of compounds for pharmaceutical and agrochemical development where the unsaturated precursor would be unsuitable.

Building Block for Complex Organic Structures

The primary utility of this compound in organic synthesis stems from the reactivity of its malonic ester core. The methylene (B1212753) group (-CH-) positioned between the two carbonyl groups is acidic and can be readily deprotonated by a suitable base to form a stable enolate. This nucleophilic enolate can then participate in a wide variety of carbon-carbon bond-forming reactions.

This reactivity makes it a versatile building block for constructing more complex organic molecules. Unlike simple diethyl malonate, the presence of the ethoxymethyl substituent at the central carbon provides additional steric and electronic influence on its reactions. This allows for the creation of more substituted and architecturally complex products. As a saturated intermediate, it is particularly useful in multi-step syntheses where the double bond of its precursor might undergo undesired side reactions in subsequent synthetic steps. This stability allows for greater control in the assembly of intricate molecular frameworks.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Energetics of Diethyl 2-(ethoxymethyl)malonate and Diethyl (ethoxymethylene)malonate

The three-dimensional structure and conformational flexibility of this compound and diethyl (ethoxymethylene)malonate are key determinants of their reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

While specific, in-depth energetic studies on the conformational landscape of this compound are not extensively detailed in publicly available literature, analysis of structurally similar malonate derivatives provides significant insight. X-ray crystallography studies on related compounds reveal important conformational features. For instance, in diethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)malonate, the two ethyl ester groups of the malonate fragment adopt distinctly different orientations. nih.gov One ester group is nearly coplanar with the adjacent isobenzofuran (B1246724) unit, whereas the other is oriented almost perpendicularly to it, with dihedral angles of 5.45° and 83.30°, respectively. nih.gov This highlights the rotational freedom and potential for multiple low-energy conformations dictated by the steric and electronic environment.

Similarly, structural analysis of other substituted diethyl malonates shows how bulky substituents influence the dihedral angles of the malonate backbone. researchgate.net For diethyl (ethoxymethylene)malonate, the presence of the C=C double bond introduces E/Z isomerism, adding another layer of complexity to its conformational possibilities. The spatial arrangement of the ethoxy group and the two ester functions significantly impacts the molecule's electronic distribution and steric profile, which in turn governs how it interacts with other reagents.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring these conformational landscapes. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformers and the transition states that connect them, providing a complete energetic picture of the molecule's flexibility.

Reaction Mechanism Predictions using Computational Methods

Computational methods are instrumental in predicting and understanding the mechanisms of chemical reactions. For malonate derivatives, these studies can map out the pathways of synthesis and subsequent transformations.

A key reaction is the synthesis of diethyl (ethoxymethylene)malonate from diethyl malonate and triethyl orthoformate. The proposed mechanism involves several steps, including the acid-catalyzed ionization of diethyl malonate to form a carbanion, formation of an intermediate through reaction with the orthoester, and subsequent elimination of ethanol (B145695) to yield the final product.

Furthermore, the reactions of diethyl 2-(ethoxymethylene)malonate (DEEMM) have been investigated computationally. In its reaction with N-substituted cyanoacetamides, an unexpected transfer of the ethoxymethylene moiety was observed. researchgate.net Theoretical studies can elucidate the competing reaction pathways that lead to such products. One proposed route involves the initial Michael addition of the cyanoacetamide anion to DEEMM. Subsequent cyclization and rearrangement steps can be modeled to determine the most energetically favorable path leading to the observed products, bypassing the expected simple substitution products. researchgate.net These computational predictions help rationalize unexpected experimental outcomes and guide the design of new synthetic routes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. ijcce.ac.ir For this compound, these calculations can quantify properties like charge distribution, molecular orbital energies, and electrostatic potential.

Standard DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic descriptors. ijcce.ac.ir

Key Reactivity Descriptors:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and ether groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule, explaining the stability derived from electron density sharing between filled and unfilled orbitals. ijcce.ac.ir

Fukui Functions: These descriptors help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

The table below summarizes typical global reactivity descriptors that can be calculated using DFT to predict the chemical behavior of a molecule like this compound.

DescriptorDefinitionSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ)(I + A) / 2Measures the ability to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic character of a molecule.

Computational Docking Studies Related to Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies focusing on this compound are not prominent in the literature, research on other malonate derivatives demonstrates the utility of this approach. For example, a complex malonate-based ligand, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, was studied for its potential as a COVID-19 drug candidate. nih.gov Docking simulations showed that it has a strong binding affinity for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov The binding scores, calculated in kcal/mol, were comparable to or better than those of several approved drugs, suggesting its potential for further investigation. nih.gov

Similarly, other studies have used docking to evaluate the anticancer potential of various heterocyclic compounds derived from malonates. These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of target proteins, like tubulin or specific kinases. orgsyn.org The binding energy (ΔG) and inhibition constant (Ki) are calculated to quantify the binding affinity.

The table below shows representative data from a molecular docking study of a xanthyl chalcone (B49325) derivative against KIT tyrosine kinase, illustrating the type of results generated.

CompoundTarget ProteinBinding Energy (ΔG, kcal/mol)Key Interacting Residues
Xanthyl Chalcone X6Wild-type KIT Kinase-10.9Cys673, Leu595, Phe811
Xanthyl Chalcone X6Mutant KIT Kinase (D816H)-10.7Cys673, Leu799, Ala621
Sunitinib (Reference)Wild-type KIT Kinase-9.8Cys673, Val603, Tyr672
Data adapted from a study on Xanthyl Chalcone derivatives.

Isotope Effect Studies in Malonate Derivatives

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. KIE studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of the reaction.

In the context of malonate derivatives, KIE studies often focus on reactions involving the cleavage of a C-H bond at the central methylene (B1212753) group. For example, studies on the bromination of malonic acid have investigated the deuterium (B1214612) isotope effect. The rate of enolization, a key step in the reaction, shows a significant primary isotope effect when the methylenic hydrogens are replaced with deuterium (D). nih.gov The ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound (kH/kD) was found to be 7.6, strongly suggesting that the C-H bond is broken in the rate-limiting step. nih.gov

Similarly, the decarboxylation of malonic acid has been studied using carbon-13 isotopes (¹³C/¹²C KIE), which provided evidence for a six-centered transition state. researchgate.net In other reactions, the absence of a significant KIE (kH/kD ≈ 1) can be equally informative, suggesting that C-H bond cleavage is not involved in the rate-determining step.

These studies provide fundamental insights into the reaction dynamics of malonic acid and its esters, which can be extrapolated to understand the reactivity of more complex derivatives like this compound.

Analytical Methodologies for Research Applications

Spectroscopic Characterization (NMR, MS, IR, UV-Vis, Raman) in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of diethyl 2-(ethoxymethyl)malonate. Both ¹H and ¹³C NMR are standard methods for its characterization. mdpi.com

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the three different ethyl groups (two from the malonate esters and one from the ethoxy group) and the vinylic proton. The ethyl groups typically present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The chemical shifts and coupling patterns allow for precise assignment of each proton. chemicalbook.comhmdb.ca

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will display unique signals for each carbon atom in the molecule, including the carbonyl carbons of the ester groups, the sp² hybridized carbons of the C=C double bond, the sp³ carbons of the ethoxy and ethyl groups, and the methyl carbons. mdpi.comuncp.edu Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Expected NMR Chemical Shift Ranges for this compound

Atom Type Group ¹H NMR (ppm) ¹³C NMR (ppm)
Vinylic =CH-O ~7.5 - 8.5 ~150 - 160
Methylene O-CH₂-CH₃ (ethoxy) ~4.0 - 4.5 ~65 - 75
Methylene C(=O)O-CH₂-CH₃ ~4.1 - 4.3 ~60 - 62
Methyl O-CH₂-CH₃ (ethoxy) ~1.2 - 1.5 ~14 - 16
Methyl C(=O)O-CH₂-CH₃ ~1.2 - 1.4 ~13 - 15
Carbonyl C=O - ~165 - 170
Vinylic =C(COOEt)₂ - ~110 - 120

Note: Values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. chemicalbook.com Electron ionization (EI) mass spectrometry of related 2-substituted diethyl malonate derivatives reveals characteristic fragmentation patterns. mdpi.com

A key fragmentation pathway observed for this class of compounds is the cleavage of the bond beta to the carbonyl groups, resulting in the loss of the diethyl malonate portion of the molecule. mdpi.com For this compound (molecular weight 216.23 g/mol ), this would involve characteristic losses of fragments related to the ester and substituent groups. sigmaaldrich.comchemspider.com The fragmentation is highly sensitive to the substituents attached to the malonate moiety, often providing a "fingerprint" pattern that can be used for identification purposes. mdpi.com While aryl-substituted derivatives often show an intense molecular ion peak, other derivatives may exhibit facile cleavage where the molecular ion is not apparent. mdpi.com

Table 2: Potential Mass Spectral Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
216 [M]⁺ Molecular Ion
171 [M - OEt]⁺ Loss of an ethoxy radical
143 [M - COOEt]⁺ Loss of a carbethoxy radical
159 [CH(COOEt)₂]⁺ Diethyl malonate cation (from rearrangement)

Note: This table represents plausible fragmentation pathways. Actual observed fragments and their relative intensities can vary based on ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by strong absorption bands characteristic of the ester and alkene groups. chemicalbook.com

Key IR absorptions include:

C=O Stretching: A strong, sharp peak typically found in the region of 1700-1750 cm⁻¹, corresponding to the carbonyl groups of the two esters. nist.gov

C=C Stretching: An absorption in the 1620-1680 cm⁻¹ region, indicative of the carbon-carbon double bond.

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ range, associated with the C-O single bonds of the ester and ether functionalities. nist.gov

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds and potentially above 3000 cm⁻¹ for the vinylic C-H bond.

UV-Visible spectroscopy can be used for quantitative analysis if the molecule possesses a suitable chromophore. The ethoxymethylidene group, C₂H₅OCH=C<, creates a conjugated system with the carbonyl groups, which should result in a UV absorption maximum (λₘₐₓ). This allows for concentration measurements using the Beer-Lambert law.

Chromatographic Techniques for Analysis and Purification in Research

Chromatographic methods are essential for separating this compound from reaction mixtures, verifying its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. bldpharm.comselleckchem.com Reverse-phase (RP) HPLC methods are commonly employed for its separation. sielc.comsielc.com

A typical RP-HPLC setup might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS), as it is volatile and MS-compatible. sielc.com The technique is scalable and can be adapted for preparative separations to isolate the pure compound from byproducts and unreacted starting materials. sielc.com

While this compound has a UV chromophore, derivatization strategies can be employed to enhance detection sensitivity or to allow for detection by other means, such as fluorescence. Derivatization involves chemically modifying the analyte to attach a tag with desirable properties. nih.gov General strategies that could be conceptually applied include:

Introducing Chromophores/Fluorophores: If higher sensitivity is needed for UV or fluorescence detection, a reagent that attaches a highly absorbing or fluorescent moiety could be used. nih.gov

MS-Friendly Derivatization: For enhanced mass spectrometric detection, reagents that introduce a readily ionizable group, such as a tertiary amine, can be selected. nih.gov

Non-alkaline Derivatization: To avoid potential side reactions of reactive compounds, non-alkaline derivatization strategies, such as those using 2,2'-dithiodipyridine (B1663999) for thiols, can be developed, highlighting the adaptability of derivatization chemistry. nih.gov

Enantioselective HPLC, using chiral stationary phases, is another advanced application relevant for malonate derivatives, allowing for the separation and quantification of enantiomers if a chiral center is present in the molecule. frontiersin.org

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a fundamental technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to its volatility, this compound is well-suited for GC analysis.

The purity of commercial or synthesized this compound can be determined by GC, often coupled with a Flame Ionization Detector (FID). The method allows for the separation and quantification of the main component from any impurities, such as starting materials or by-products from its synthesis. For reaction monitoring, small aliquots of a reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC to determine the consumption of reactants and the formation of products.

Table 1: Illustrative GC Parameters for this compound Analysis

ParameterValue
Column5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume1 µL
Split Ratio50:1

LC-MS for Derivatization and Identification of Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of reactions involving this compound, especially for identifying products of derivatization or complex reaction mixtures. While GC-MS can also be used, LC-MS is particularly advantageous for less volatile or thermally labile products that may arise from reactions with biomolecules.

In the context of derivatization, this compound can be reacted with various functional groups. The resulting products can then be separated by liquid chromatography and identified by mass spectrometry. The high resolution and mass accuracy of modern mass spectrometers allow for the confident determination of the elemental composition of the products, and tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns. This is invaluable in confirming the successful derivatization and in characterizing unknown products in complex matrices.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Transformations Involving the Chemical Compound

Diethyl 2-(ethoxymethyl)malonate is a well-known precursor in the synthesis of heterocyclic compounds, such as quinolines via the Gould-Jacobs reaction, and is a key intermediate for pharmaceuticals like flumequine (B1672881). chemicalbook.com Its reactivity, characterized by the presence of multiple active groups, makes it a valuable building block in organic synthesis, participating in reactions like Michael additions and Claisen condensations. google.comcymitquimica.com

Future research is anticipated to focus on expanding the repertoire of its chemical transformations. Key areas of exploration include:

Catalyst Development: The development of novel catalysts could enable unprecedented reactions. This includes designing stereoselective catalysts to control the chirality of products derived from the compound, which is crucial for pharmaceutical applications.

Multicomponent Reactions: Designing new one-pot multicomponent reactions that utilize this compound would enhance synthetic efficiency by reducing the number of steps, saving time, and minimizing waste.

Novel Heterocycle Synthesis: While its role in quinoline (B57606) synthesis is established, researchers are exploring its use to construct more complex and diverse heterocyclic scaffolds. cionpharma.comchemicalbook.com This could lead to the discovery of new classes of compounds with unique biological or material properties. For instance, it has been utilized for the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines. chemicalbook.com

Exploration of New Applications in Medicinal Chemistry and Materials Science

The utility of this compound as a foundational element in the synthesis of active pharmaceutical ingredients (APIs) is well-documented, serving as an intermediate for quinolone antibiotics and the anticancer drug tivozanib. google.com Its structural features are pivotal for creating molecules with specific pharmacological activities. cionpharma.com

Emerging research aims to broaden its application scope:

Medicinal Chemistry: There is significant potential in using the compound to develop novel drug candidates. A notable example is its derivative, JTT-130, an intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP), investigated for treating dyslipidemia. nih.gov Future work could involve using this compound as a scaffold to design inhibitors for other enzymes or receptors, or to synthesize new classes of antiviral, antibacterial, or anticancer agents.

Materials Science: The compound's ability to participate in polymerization reactions opens avenues for its use in materials science. cionpharma.com Research is being directed towards synthesizing novel biodegradable polymers and functional materials. cionpharma.com These materials could have applications in drug delivery systems, specialized coatings, or advanced electronic materials.

Advanced Computational Modeling for Predictive Reactivity and Property Design

While experimental work remains central, advanced computational modeling is an increasingly powerful tool for accelerating research. For a molecule like this compound, computational chemistry can provide deep insights that guide laboratory work.

Future directions in this area include:

Predictive Reactivity: Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model the reaction mechanisms involving this compound. This allows for the prediction of reaction outcomes, the screening of potential catalysts, and the rational design of new synthetic transformations before they are attempted in the lab.

Property Design for Drug Discovery: Molecular docking and dynamics simulations can be employed to predict how derivatives of this compound will bind to biological targets such as proteins and enzymes. This computational screening can identify promising candidates for new drugs, optimizing their binding affinity and selectivity.

Materials Simulation: Computational models can predict the physical and chemical properties of polymers and other materials derived from the compound. This can guide the design of new materials with desired characteristics, such as thermal stability, mechanical strength, or optical properties, for specific applications.

Green Chemistry Approaches in the Synthesis and Application of the Chemical Compound

Traditional synthesis methods for this compound, such as the reaction of diethyl malonate and triethyl orthoformate with acetic anhydride (B1165640), can be costly and generate significant waste, presenting poor atom economy. google.comorgsyn.org Modern chemistry places a strong emphasis on sustainability, driving the development of greener alternatives.

Future research will likely focus on several key green chemistry principles:

Greener Catalysts: A recent patent describes using a loaded ionic catalyst on a carrier like silica (B1680970) gel or a molecular sieve, which improves reaction stability and yield under milder conditions. google.com Further research could explore the use of biocatalysts (enzymes) or earth-abundant metal catalysts to replace less environmentally friendly options like zinc chloride. orgsyn.org

Improved Atom Economy: A patented synthesis method that uses diethyl malonate with ethyl formate (B1220265) or carbon monoxide under the action of an alcohol alkali metal salt offers better atom economy and allows for the recycling of reactants. google.com Future work will continue to refine these processes to maximize the incorporation of starting materials into the final product, minimizing waste.

Alternative Energy Sources: Investigating the use of alternative energy sources such as microwave irradiation or ultrasonication could lead to faster reaction times, lower energy consumption, and improved yields compared to conventional heating methods. orgsyn.org

Sustainable Feedstocks: Long-term research may focus on producing this compound or its precursors from renewable biomass sources instead of petroleum-based starting materials, further reducing the environmental footprint of its synthesis.

Q & A

What are the optimized methods for synthesizing diethyl 2-(ethoxymethyl)malonate with high enantiomeric excess?

Answer:
The synthesis of this compound derivatives can be achieved via asymmetric Michael addition using L-proline as a chiral catalyst. Key parameters include:

  • Solvent choice : Pyridine enhances reaction efficiency compared to polar aprotic solvents.
  • Molar ratios : A 1:1.2 ratio of diethyl malonate to acrylonitrile minimizes side reactions.
  • Catalyst loading : 0.04 mol of L-proline achieves 79% enantiomeric excess (ee) under mild conditions (35°C, 48 h) .

Table 1: Optimization of reaction conditions (adapted from ):

ParameterOptimal ValueYield (%)ee (%)
SolventPyridine74.179
Diethyl malonate:Acrylonitrile1:1.274.179
Reaction Time48 h74.179

How does diethyl malonate participate in Claisen condensation, and what mechanistic steps govern product formation?

Answer:
Diethyl malonate acts as a β-ketoester precursor in Claisen condensation. The mechanism involves:

Enolate formation : Deprotonation of the α-hydrogen by a strong base (e.g., NaOEt), generating a resonance-stabilized enolate.

Nucleophilic attack : The enolate attacks the carbonyl carbon of another ester, forming a tetrahedral intermediate.

Elimination : Loss of an ethoxide ion yields a β-ketoester product.
Key factors include the electron-withdrawing ester groups, which stabilize the enolate and drive reactivity .

Why does hydrolysis of diethyl 2-(perfluorophenyl)malonate yield 2-(perfluorophenyl)acetic acid instead of the expected malonic acid?

Answer:
Hydrolysis under acidic (HBr/AcOH) or basic conditions induces rapid decarboxylation due to the strong electron-withdrawing effect of the perfluorophenyl group. This destabilizes the intermediate dicarboxylic acid, leading to CO₂ loss and forming the acetic acid derivative (63% yield). Traditional malonic acid isolation methods fail here, necessitating alternative pathways .

Table 2: Hydrolysis outcomes under varying conditions:

ConditionExpected ProductObserved ProductYield (%)
HBr/AcOH2-(Perfluorophenyl)malonic acid2-(Perfluorophenyl)acetic acid63
NaOH/H₂O2-(Perfluorophenyl)malonic acidDecarboxylation products<10

How can regioselectivity in alkylation reactions of diethyl malonate enolates be controlled?

Answer:
Regioselectivity depends on:

  • Electrophile size : Bulky alkyl halides favor less sterically hindered positions.
  • Base strength : Stronger bases (e.g., LDA) favor kinetic enolates, while weaker bases (e.g., NaOEt) favor thermodynamic control.
  • Solvent polarity : Polar aprotic solvents stabilize enolate intermediates, enhancing reactivity .

What spectroscopic techniques validate the structure of this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Characteristic shifts for ethoxymethyl protons (δ 3.4–3.6 ppm) and ester carbonyls (δ 165–170 ppm).
  • HRMS : Precise molecular ion matching (e.g., [M+H]⁺ calculated vs. observed).
  • IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) confirm functional groups .

How can researchers troubleshoot unexpected products in ethoxymethylene transfer reactions?

Answer:
Unexpected products (e.g., pyridones instead of substituted esters) arise from competing reaction pathways. Mitigation strategies include:

  • Catalyst modulation : Switching from NaOEt to milder bases reduces side reactions.
  • Temperature control : Lower temperatures (e.g., 25°C) suppress cyclization.
  • Real-time monitoring : LC-MS or TLC tracks intermediate formation .

What safety protocols are critical when handling diethyl malonate derivatives?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (P261, P260) .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure (P280) .
  • Storage : Keep below 30°C in flame-proof cabinets (P210) .

How does fluorination impact the reactivity of diethyl malonate derivatives in coordination chemistry?

Answer:
Perfluorophenyl groups enhance thermal stability and ligand-metal binding affinity via electron-deficient aromatic rings. However, fluorination complicates hydrolysis and decarboxylation, requiring tailored synthetic routes .

What are the limitations of copper-catalyzed arylations for α-aryl malonate synthesis?

Answer:
While CuI/2-phenylphenol systems enable couplings with aryl iodides (70–90% yields), limitations include:

  • Substrate scope : Electron-deficient aryl halides react sluggishly.
  • Functional group tolerance : Sensitive groups (e.g., -NO₂) may require protective strategies .

How can enantioselective alkylation be achieved without chiral auxiliaries?

Answer:
Asymmetric organocatalysis using L-proline or cinchona alkaloids induces chirality during enolate formation. Key factors:

  • Catalyst loading : 10–20 mol% achieves >80% ee.
  • Solvent optimization : Toluene or THF improves stereochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.